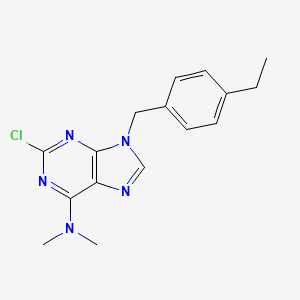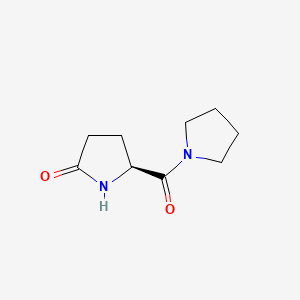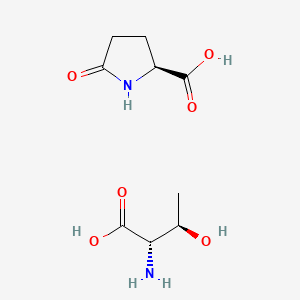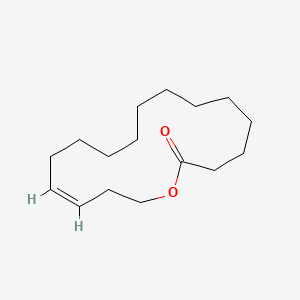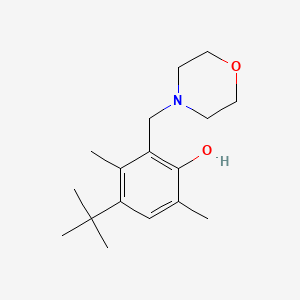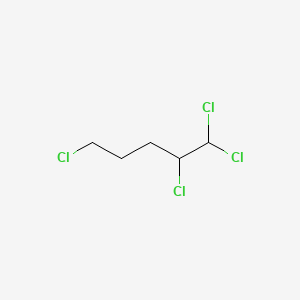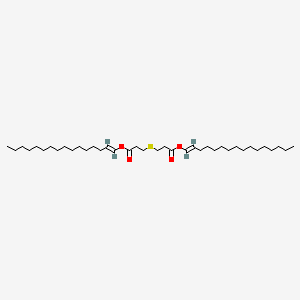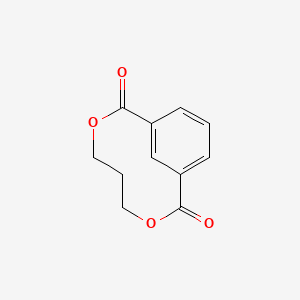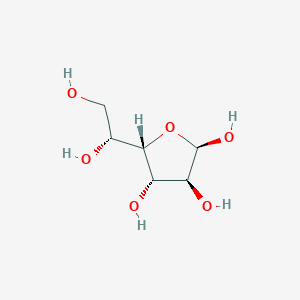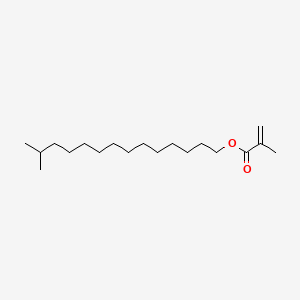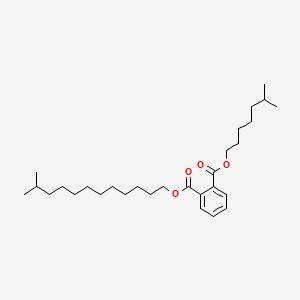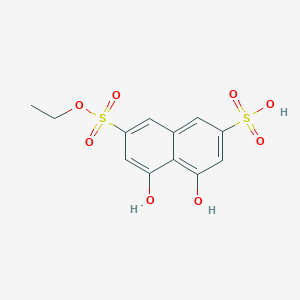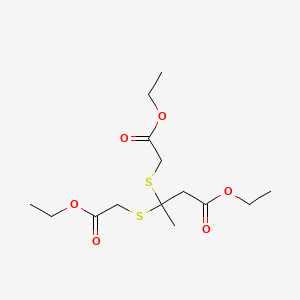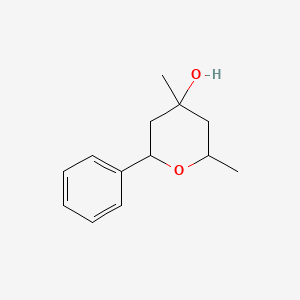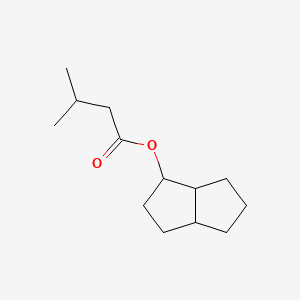
Octahydropentalenyl 3-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropentalenyl 3-methylbutyrate is an organic compound with the molecular formula C13H22O2 It is a derivative of pentalene and is characterized by its unique structure, which includes an octahydropentalenyl group attached to a 3-methylbutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropentalenyl 3-methylbutyrate typically involves the esterification of octahydropentalenyl alcohol with 3-methylbutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydropentalenyl 3-methylbutyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Octahydropentalenyl 3-methylbutyrate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydropentalenyl 3-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: A simpler ester with a similar functional group but lacking the pentalene structure.
Ethyl butyrate: Another ester with a similar functional group but different alkyl chain.
Isobutyl butyrate: An ester with a branched alkyl chain, differing in structure and properties.
Uniqueness
Octahydropentalenyl 3-methylbutyrate is unique due to its octahydropentalenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
93964-83-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 3-methylbutanoate |
InChI |
InChI=1S/C13H22O2/c1-9(2)8-13(14)15-12-7-6-10-4-3-5-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI Key |
NRSRDHUBEUUTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


